1-(Trimethylsilyl)-2,4,5-trimethylbenzene
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Overview
Description
1-(Trimethylsilyl)-2,4,5-trimethylbenzene is an organosilicon compound characterized by a benzene ring substituted with a trimethylsilyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of hydrogenation
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
- Reduction reactions result in partially or fully hydrogenated benzene derivatives .
Scientific Research Applications
1-(Trimethylsilyl)-2,4,5-trimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-2,4,5-trimethylbenzene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The bulky trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions. Additionally, the compound can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups enhance the reactivity of the benzene ring .
Comparison with Similar Compounds
1-Trimethylsilyl-1-propyne: Used in polymer synthesis and has similar protective properties.
Trimethylsilylacetylene: Employed in Sonogashira couplings and as a precursor in organic synthesis.
Poly(1-trimethylsilyl-1-propyne): Known for its high gas permeability and used in membrane technology.
Uniqueness: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The presence of both trimethylsilyl and multiple methyl groups makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
trimethyl-(2,4,5-trimethylphenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-9-7-11(3)12(8-10(9)2)13(4,5)6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFRLWIZJDNNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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